(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid
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Overview
Description
(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid is an organic compound that belongs to the class of boronic acids. This compound is characterized by the presence of a boronic acid group attached to a tetrahydroisoquinoline ring system. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized using methods such as the Pomeranz-Fritsch-Bobbitt cyclization.
Introduction of the Boronic Acid Group: The boronic acid group is introduced through borylation reactions, often using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction may be employed.
Major Products Formed
The major products formed from the Suzuki-Miyaura coupling of this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby modulating their activity . This property is particularly useful in the design of enzyme inhibitors and other therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A core structure shared with (1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid, known for its biological activities.
Phenylboronic Acid: Another boronic acid compound used in similar cross-coupling reactions.
Uniqueness
This compound is unique due to the combination of the tetrahydroisoquinoline core and the boronic acid group, which imparts distinct reactivity and biological properties. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C9H10BNO3 |
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Molecular Weight |
190.99 g/mol |
IUPAC Name |
(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)boronic acid |
InChI |
InChI=1S/C9H10BNO3/c12-9-8-5-7(10(13)14)2-1-6(8)3-4-11-9/h1-2,5,13-14H,3-4H2,(H,11,12) |
InChI Key |
MWFRQXACNCPLHC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(CCNC2=O)C=C1)(O)O |
Origin of Product |
United States |
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